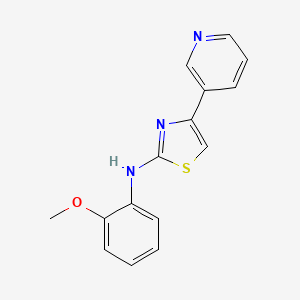

N-(2-methoxyphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-methoxyphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine is a compound that has been explored in various studies for its potential applications in medicinal chemistry and materials science. The compound belongs to a class of chemicals known for their complex molecular structures and diverse chemical properties.

Synthesis Analysis

The synthesis of this compound and related compounds involves multiple steps, typically starting from simpler heteroaryl-thioureas. Innovative strategies have been employed for the synthesis, such as oxidative C–S bond formation using phenyliodine(III) bis(trifluoroacetate) as the oxidant, which features a metal-free approach, broad substrate scope, short reaction times, and straightforward purification procedures (Mariappan et al., 2016).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives have been characterized using techniques like NMR, mass spectrometry, and X-ray crystallography. These compounds often exhibit complex structural features, including various intramolecular and intermolecular interactions, which are crucial for their biological activity and material properties (Ganapathy et al., 2015).

Chemical Reactions and Properties

This compound derivatives participate in various chemical reactions, reflecting their reactive functional groups. The kinetics and mechanisms of these reactions have been studied, revealing insights into the transformation processes and the formation of new chemical structures (Sedlák et al., 2003).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structures, are influenced by their molecular arrangements and intermolecular forces. X-ray crystallography has been particularly useful in understanding these aspects, providing detailed information on the crystal packing and the stabilization of molecular structures through hydrogen bonding and other interactions (Wan et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are determined by the electronic structure of this compound. Studies have focused on understanding the electron distribution, tautomeric preferences, and protonation energies, which are essential for predicting the behavior of these compounds in various chemical environments (Bhatia et al., 2013).

Applications De Recherche Scientifique

Antifungal and Antimicrobial Applications

Research has identified derivatives of thiazole compounds, including those similar to N-(2-methoxyphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine, as potent antifungal agents. A study by Jafar et al. (2017) highlighted the antifungal effects of several 4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine derivatives against types of fungi such as Aspergillus terreus and Aspergillus niger, indicating their potential as antifungal agents (Jafar et al., 2017).

Synthesis and Chemical Properties

A significant body of work focuses on the synthesis of N-(pyridin-2-yl)benzo[d]thiazol-2-amines via oxidative C–S bond formation strategies, as described by Mariappan et al. (2016). This research outlines a metal-free approach to synthesize biologically potent derivatives, demonstrating the compound's versatility and potential for further functionalization (Mariappan et al., 2016).

Structural and Molecular Studies

Detailed structural and molecular characterizations of thiazole derivatives have been conducted to understand their properties better. For instance, Böck et al. (2021) reported on the protonation sites and hydrogen bonding in mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles, contributing to the knowledge on how these compounds interact at the molecular level and their potential applications in designing more effective molecules (Böck et al., 2021).

Quantum Chemical Analysis and Tautomerism

The quantum chemical analysis of N-(Pyridin-2-yl)thiazol-2-amine revealed the existence of dynamic tautomerism and divalent N(I) character, indicating a complex interplay between different structural forms that could influence the compound's reactivity and biological activity. Bhatia et al. (2013) provided insights into the electron distribution and tautomeric preferences, highlighting the chemical versatility of this class of compounds (Bhatia et al., 2013).

Corrosion Inhibition

Thiazole-based pyridine derivatives have also been studied for their corrosion inhibition properties. Chaitra et al. (2016) investigated new thiazole-based pyridine derivatives as potential corrosion inhibitors for mild steel, revealing that these compounds exhibit significant inhibition efficiency, which could be valuable in industrial applications (Chaitra et al., 2016).

Propriétés

IUPAC Name |

N-(2-methoxyphenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS/c1-19-14-7-3-2-6-12(14)17-15-18-13(10-20-15)11-5-4-8-16-9-11/h2-10H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYSWPQIEBWFLDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=NC(=CS2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47201736 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-2-phenylacetamide](/img/structure/B5516152.png)

![1-[4-(3-hydroxy-3-methylbutyl)benzyl]-4-(3-pyridinyl)-4-piperidinol](/img/structure/B5516157.png)

![N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-tert-butyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5516162.png)

![N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5516167.png)

![2-methyl-8-(2-phenoxybenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5516175.png)

![2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5516184.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-5-methyl-3-phenylisoxazole-4-carboxamide](/img/structure/B5516195.png)

![N-[2-(1H-indol-1-yl)ethyl]-N-methyl-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]acetamide hydrochloride](/img/structure/B5516203.png)

![1-(propylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B5516208.png)

![7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5516210.png)

![N-[4-(dimethylamino)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5516239.png)